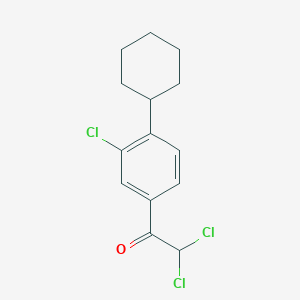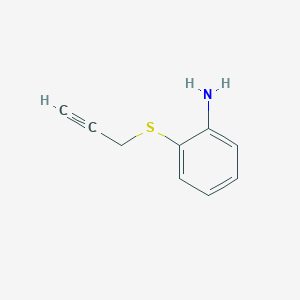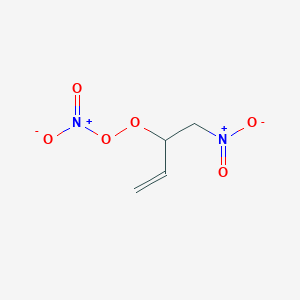
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of a peroxynitric acid group and a nitromethyl group attached to a propenyl ester backbone. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
The synthesis of peroxynitric acid, 1-(nitromethyl)-2-propenyl ester can be achieved through several methods. One common method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. Another method involves the use of acid chlorides or acid anhydrides, which react with alcohols to form esters . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or aldehydes, depending on the reducing agent used.
Substitution: Ester compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Hydrolysis: In the presence of water and an acid or base catalyst, esters can be hydrolyzed to form carboxylic acids and alcohols.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound can be used in studies related to cellular signaling and oxidative stress due to its reactive nature.
Medicine: Research into its potential therapeutic applications, such as its role in modulating biological pathways, is ongoing.
Mechanism of Action
The mechanism of action of peroxynitric acid, 1-(nitromethyl)-2-propenyl ester involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release reactive intermediates that interact with cellular components. The nitromethyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates . These intermediates can modulate signaling pathways and affect cellular functions.
Comparison with Similar Compounds
Peroxynitric acid, 1-(nitromethyl)-2-propenyl ester can be compared with other similar compounds, such as:
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another common ester used in perfumes and flavoring agents.
Nitro compounds: Compounds containing nitro groups, which are known for their reactivity and use in explosives and propellants.
The uniqueness of this compound lies in its combination of a peroxynitric acid group and a nitromethyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
57649-28-2 |
|---|---|
Molecular Formula |
C4H6N2O6 |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
1-nitrobut-3-en-2-yloxy nitrate |
InChI |
InChI=1S/C4H6N2O6/c1-2-4(3-5(7)8)11-12-6(9)10/h2,4H,1,3H2 |
InChI Key |
BJRXHXXPMOIBHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C[N+](=O)[O-])OO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
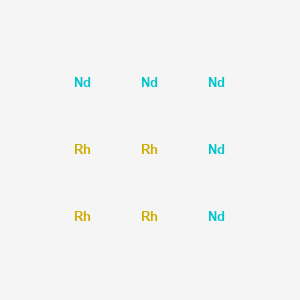
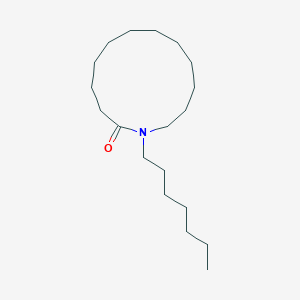

![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)
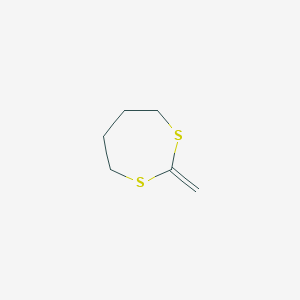
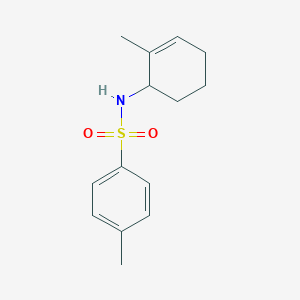
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
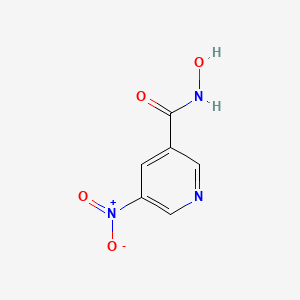
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)
